(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid
Overview
Description
“(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid” is a chemical compound with the CAS Number: 299203-94-4 . It has a molecular weight of 258.32 and its IUPAC name is {4-[(tert-butoxycarbonyl)amino]-1-piperidinyl}acetic acid . The compound is a white solid and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical and Chemical Properties Analysis
“this compound” is a white solid with a molecular weight of 258.32 . It is typically stored at room temperature .
Scientific Research Applications
Spin Label Studies and Peptide Research
Research involving spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) illustrates the potential of specific amino acid derivatives in studying peptide structures and dynamics through EPR spectroscopy and other physical techniques (Schreier et al., 2012). This highlights the broader utility of modified amino acids in biochemical research, particularly in analyzing peptide secondary structure and interactions with biological membranes.
Advanced Oxidation Processes
Studies on the degradation of various organic compounds, including pharmaceuticals like acetaminophen, through advanced oxidation processes (AOPs) provide insights into chemical reactions and degradation pathways that could be relevant when investigating the environmental or metabolic stability of compounds similar to "(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid" (Qutob et al., 2022). Understanding these processes can aid in the development of safer and more effective pharmaceuticals by ensuring their environmental compatibility and metabolic disposability.
Poly(amino acid)s for Biomedical Applications
The exploration of polymers based on amino acid building blocks for biomedical applications, such as drug and gene delivery systems, presents a promising area of research. Highly branched polymers derived from natural amino acids demonstrate significant potential in non-viral gene delivery vectors and drug delivery systems, highlighting the versatility of amino acid-based materials in therapeutic applications (Thompson & Scholz, 2021). This suggests potential research avenues for "this compound" in the creation of novel delivery systems or materials with biomedical relevance.
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-13-5-7-14(8-6-13)16(17(22)23)21-11-9-15(10-12-21)20-18(24)25-19(2,3)4/h5-8,15-16H,9-12H2,1-4H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTIAGDPSVQPJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCC(CC2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131428 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-piperidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-57-0 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-piperidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-piperidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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